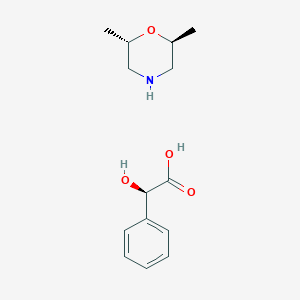

(2S,6S)-2,6-ジメチルモルホリン; (2R)-2-ヒドロキシ-2-フェニル酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Research on related compounds has demonstrated various synthesis pathways. For example, the synthesis of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine-2,3-diyl]diacetate showcases photoinduced one-electron reductive β-activation for stereoselective CC bond formation (Pandey, Gaikwad, & Gadre, 2012). Similarly, the synthesis of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles based on 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl(heteryl)cyclohexanones highlights the application of cyclohexanones in complex molecule construction (Dyachenko, Sukach, Dyachenko, Zubatyuk, & Shishkin, 2010).

Molecular Structure Analysis

Molecular structure plays a critical role in determining the chemical reactivity and physical properties of compounds. The morpholine ring, for instance, adopts a chair conformation with the acetic acid moiety in an equatorial position, which influences its interaction with biological receptors (Frydenvang, Enna, & Krogsgaard‐Larsen, 1997).

Chemical Reactions and Properties

The reactivity of these compounds under various conditions can lead to interesting transformations. For instance, electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives has been explored, showcasing how the introduction of fluorine atoms affects the chemical behavior of morpholine derivatives (Takashi, Fukaya, Ono, Hayashi, Soloshonok, & Okuhara Kunio, 1998).

Physical Properties Analysis

The physical properties such as solubility, melting point, and boiling point are crucial for the practical application of these compounds. For example, studies on dendritic aliphatic polyesters based on 2,2-bis(hydroxymethyl)propionic acid revealed insights into molecular self-diffusion, which are essential for understanding the behavior of these compounds in solution (Ihre, Hult, & Söderlind, 1996).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and stability under various conditions, are pivotal for the utility of these compounds. The study on the condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents, leading to the formation of nicotinates and pyridocinnolines, illustrates the diverse reactivity of structurally related compounds (Al-Mousawi & El-Apasery, 2012).

科学的研究の応用

- この化合物の複雑な三次元構造と、キンポウゲ科などの特定の植物科に見られることは、その重要性を強調しています。 研究者は、抗炎症作用、鎮痛作用、心臓保護作用など、その顕著な生理活性により、抗がん剤としての可能性を探求してきました .

- (2S,6S)-2,6-ジメチルモルホリンは、気分障害の文脈で研究されてきました。その下流代謝産物である(2R,6R)-ヒドロキシノルケタミン(HNK)は、NMDA受容体に依存しない抗うつ効果を示しています。 ケタミンとは異なり、HNKはAMPA受容体を活性化し、これはうつ病治療のための新しい道を開く可能性があります .

- この化合物の複雑な構造は、化学合成の課題を提示します。秦勇教授のチームによる最近の研究では、6種類の異なるジテルペノイドアルカロイドとその対応する骨格の全合成が達成されました。 重要な戦略には、酸化脱芳香族化とディールス・アルダー環状付加反応が含まれます .

- (2S,6S)-2,6-ジメチルモルホリンの代謝を理解することは重要です。それは生体内ですぐに(2R,6R)-HNKと(R,S)-ノルケタミンに変換されます。 これらの個々の貢献と薬物動態を調査することは、医薬品開発と安全性プロファイルに情報を提供します .

- 王鳳鵬教授のグループは、ジテルペノイドアルカロイドの抽出、分離、構造同定を体系的に研究してきました。 彼らの仕事は、(2S,6S)-2,6-ジメチルモルホリンと関連化合物の特性評価に貢献しています .

抗がん研究

神経薬理学と気分障害

合成化学と全合成

薬物動態と代謝

天然物単離と特性評価

要約すると、「(2S,6S)-2,6-ジメチルモルホリン; (2R)-2-ヒドロキシ-2-フェニル酢酸」は、抗がん研究、神経薬理学、合成化学などでエキサイティングな見通しを提供します。その多面的性質は、学際的な探求を促し、現代の科学的取り組みにおけるその関連性を強調しています。 🌟 .

作用機序

Target of Action

The primary targets of (2S,6S)-2,6-dimethylmorpholine (2R)-2-hydroxy-2-phenyl-acetic acid, also known as (2S,6S)-2,6-Dimethylmorpholine (2R)-2-hydroxy-2-phenyl-acetic acid, are N-methyl-D-aspartate receptors (NMDARs) . These receptors are crucial for synaptic plasticity and memory function .

Mode of Action

This compound interacts with its targets primarily through antagonism of NMDARs . It also interacts with opioid receptors, nicotinic and muscarinic receptors, dopamine receptors, and voltage-gated calcium channels . The compound’s metabolites, particularly the (2R,6R)-hydroxynorketamine (HNK) stereoisomer, have been found effective in inducing antidepressant-like behavioral and cellular responses .

Biochemical Pathways

The compound affects multiple biochemical pathways. It activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin (mTOR) . These differentially expressed proteins mainly participate in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . They are involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are still being elucidated . It is known that the compound’s metabolites, particularly (2r,6r)-hnk, may play a greater role in its clinical activity than previously believed .

Result of Action

The compound’s action results in potentiation of excitatory synapses in affective-regulating brain circuits, which results in amelioration of depression symptoms . It has been found effective in reducing mechanical allodynia in both acute and chronic pain states .

Action Environment

Environmental factors that influence the compound’s action, efficacy, and stability are still being studied. It is known that the compound’s antidepressant effects can be sustained even after discontinuation of the drug .

Safety and Hazards

将来の方向性

The future directions of research into these compounds involve further elucidation of their mechanisms of action and potential therapeutic uses. For instance, new studies will continue to define the role of ketamine and its metabolites in clinical medicine . Furthermore, the potential role of the brain–gut microbiota axis and brain-spleen axis in stress-related psychiatric disorders and in the antidepressant-like action of arketamine is being explored .

特性

IUPAC Name |

(2S,6S)-2,6-dimethylmorpholine;(2R)-2-hydroxy-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.C6H13NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-5-3-7-4-6(2)8-5/h1-5,7,9H,(H,10,11);5-7H,3-4H2,1-2H3/t7-;5-,6-/m10/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALUPIVEBULWHN-HNZGJALOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C.C1=CC=C(C=C1)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](O1)C.C1=CC=C(C=C1)[C@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)

![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)

![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)